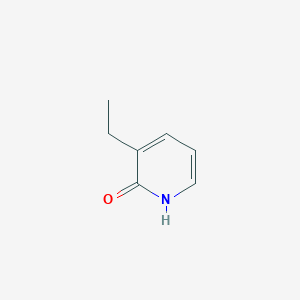

3-Ethylpyridin-2-ol

Description

Significance of Pyridinols in Contemporary Chemistry

Pyridinols, and their tautomeric forms, pyridinones, are recognized as "privileged scaffolds" in medicinal chemistry. nih.govrsc.org This designation stems from their recurring presence in a wide array of pharmacologically active compounds and FDA-approved drugs. nih.govrsc.org The pyridinone core is a versatile building block, capable of acting as both a hydrogen bond donor and acceptor, which allows for finely tuned interactions with biological targets such as enzymes and receptors. nih.gov

The utility of this scaffold is demonstrated in its incorporation into drugs with diverse therapeutic effects, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic properties. nih.gov Compounds such as milrinone, a cardiac stimulant, and pirfenidone, used to treat idiopathic pulmonary fibrosis, highlight the clinical success of the pyridinone structure. nih.gov The ability to modify the physicochemical properties of the pyridinol ring through substitution allows chemists to manipulate polarity, lipophilicity, and hydrogen-bonding capacity, making it a valuable component in fragment-based drug design and for mimicking peptide bonds to interact with kinase hinge regions. nih.gov

Furthermore, the pyridinol structure, such as in 3-hydroxypyridine (B118123), is not only crucial in pharmaceuticals but also finds use in the synthesis of agricultural chemicals and as ligands in coordination chemistry, forming complexes with transition metals that may exhibit unique electronic and magnetic properties. solubilityofthings.com

Research Trajectory of 3-Ethylpyridin-2-ol and Analogues

The academic investigation of this compound is best understood in the context of the extensive research on its parent structure, 2-pyridone. A central theme in the study of 2-pyridone is its tautomerism with 2-hydroxypyridine (B17775). wikipedia.org This equilibrium is a classic case in physical organic chemistry, where the balance between the two forms is sensitive to the surrounding environment. wuxibiology.com Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents like water shift the equilibrium towards the 2-pyridone form. wikipedia.orgwuxibiology.com In the solid state, the 2-pyridone form is typically predominant, forming helical structures stabilized by intermolecular hydrogen bonds. wikipedia.org

Research extends from this fundamental system to explore how substituents on the pyridine (B92270) ring influence its properties. The introduction of groups at various positions, as in this compound, allows for a systematic study of structure-property relationships. The ethyl group at the 3-position is expected to modulate the electronic nature, steric profile, and solubility of the molecule compared to the unsubstituted parent.

The research trajectory involves the synthesis and characterization of a wide range of substituted pyridinols to build a comprehensive understanding of their chemical behavior. For instance, studies on the synthesis of various 3-hydroxy-2-alkylpyridines have been undertaken to develop general methodologies for this class of compounds. cdnsciencepub.com The properties of related analogues provide insight into the potential characteristics of this compound.

Table 1: Comparison of Physical and Chemical Properties of 3-Substituted Pyridin-2-ol Analogues

| Property | 3-Chloropyridin-2-ol | 3-(Ethylamino)pyridin-2-ol | 3-Amino-4-methylpyridin-2-ol |

|---|---|---|---|

| Molecular Formula | C₅H₄ClNO | C₇H₁₀N₂O | C₆H₈N₂O |

| Molecular Weight | 129.55 g/mol | 138.17 g/mol nih.gov | 124.14 g/mol vulcanchem.com |

| Melting Point | 180-182 °C lookchem.com | Not Available | Estimated 110-140°C vulcanchem.com |

| Boiling Point | 319.5 °C at 760 mmHg lookchem.com | Not Available | Not Available |

| Water Solubility | Soluble lookchem.com | Not Available | Likely soluble in polar organic solvents vulcanchem.com |

| LogP | 1.44060 lookchem.com | 0.8 nih.gov | Not Available |

| Topological Polar Surface Area | 33.12 Ų lookchem.com | 41.1 Ų nih.gov | Not Available |

This table presents data compiled from various sources for comparative analysis. Properties for this compound are not widely published but can be inferred from these related structures.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic research on this compound and its isomers is to elucidate the fundamental relationship between molecular structure and chemical properties. The inquiry is focused on several key areas:

Tautomeric Equilibrium: A central goal is to determine the position of the lactam-lactim (pyridinone-pyridinol) equilibrium for this compound. Computational studies on substituted pyridones have shown that substituent effects—whether inductive or resonance-based—can significantly modulate this balance. rsc.orgrsc.org Research aims to quantify the relative stability of the 3-ethyl-1H-pyridin-2-one and this compound tautomers in the gas phase and in various solvents.

Aromaticity and Electronic Structure: Investigation into how the ethyl substituent at the 3-position impacts the aromaticity of the pyridine ring is a key objective. rsc.org This involves both computational analysis and spectroscopic characterization to understand the electron distribution within the molecule.

Synthesis and Reactivity: Developing efficient and scalable synthetic routes to this compound and related derivatives is a practical objective. synchem.de Understanding its reactivity is also crucial. For example, the hydroxyl/carbonyl group and the N-H group are sites for further chemical modification, allowing the molecule to be used as a building block for more complex structures. vulcanchem.com

Foundation for Applied Science: While this article excludes direct applications, a core objective of such fundamental research is to build a knowledge base that can be leveraged in applied fields. By thoroughly characterizing the physicochemical properties of molecules like this compound, researchers provide the necessary data for future explorations in areas like medicinal chemistry and materials science, where pyridinone scaffolds have proven valuable. nih.govontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFQLEGOEWMCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493608 | |

| Record name | 3-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62969-86-2 | |

| Record name | 3-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Ethylpyridin 2 Ol

Established Synthetic Routes for 3-Ethylpyridin-2-ol

Multi-step Synthesis from Precursors

One established route involves the rearrangement of 2-acylfurans in the presence of ammonia (B1221849). For instance, 2-propionylfuran (B1265680) can be heated with a saturated solution of ammonia in ethanol (B145695) to induce a ring transformation, ultimately yielding 3-hydroxy-2-ethylpyridine (an alternative name for this compound). cdnsciencepub.com This process, however, can result in relatively low yields, with one documented example reporting a 4.6% yield for the analogous 3-hydroxy-2-methylpyridine. cdnsciencepub.com

Another multi-step approach could begin with the nitration of a suitable benzene (B151609) derivative, followed by a series of functional group transformations to build the desired pyridine (B92270) ring with the ethyl and hydroxyl substituents. youtube.com The logic of such multi-step syntheses involves a careful consideration of the order of reactions to ensure correct regioselectivity and functional group compatibility. libretexts.orgtrine.edu

A common precursor for derivatization is 2-chloro-3-ethylpyridine (B1356614), which can be synthesized from 2-amino-3-ethylpyridine. chemicalbook.com The 2-amino-3-ethylpyridine is treated with concentrated hydrochloric acid, followed by the addition of thionyl chloride and nitric acid at low temperatures to yield 2-chloro-3-ethylpyridine with high purity (99%) and a yield of 88%. chemicalbook.com This chlorinated intermediate can then potentially be converted to this compound through a nucleophilic substitution reaction.

Scalable Industrial Production Methods

For larger scale production, efficiency and cost-effectiveness are paramount. A Japanese patent describes a method for producing pyridine ethanol derivatives that could be adapted for this compound. google.com This process involves the reaction of a pyridine derivative, such as 2-ethylpyridine (B127773), with paraformaldehyde in the presence of a base like triethylamine (B128534) in an autoclave at elevated temperatures. google.com The reaction of 2-ethylpyridine with paraformaldehyde and triethylamine at 140°C for 2 hours resulted in a high yield (86%) and selectivity (95%) for the corresponding propanol (B110389) derivative. google.com While this example produces a different isomer, the underlying principle of reacting an ethyl-substituted pyridine with a formaldehyde (B43269) source under pressure and heat represents a potentially scalable method. google.com

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for constructing pyridine derivatives. These include the use of catalysis, adherence to green chemistry principles, and the application of flow chemistry.

Catalytic Strategies for Selective Formation

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with high selectivity and efficiency under milder conditions. wiley-vch.de For the synthesis of pyridine derivatives, various catalytic systems have been explored. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. vulcanchem.com While not directly applied to this compound in the provided context, methods like the Suzuki-Miyaura coupling could be envisioned to construct the ethyl-substituted pyridine core. vulcanchem.com

Another catalytic approach involves the direct functionalization of C-H bonds. A catalyst- and solvent-free method has been reported for the addition of methyl azaarenes to aromatic aldehydes, demonstrating the reactivity of benzylic C-H bonds on the pyridine ring. beilstein-journals.org This type of reaction, if adapted, could offer a highly atom-economical route to functionalized pyridines. beilstein-journals.org Biocatalysis, using whole cells or isolated enzymes, also presents a promising avenue for the selective hydroxylation of pyridine rings. nih.gov For example, whole cells of Burkholderia sp. MAK1 have been shown to hydroxylate various pyridin-2-amines and pyridin-2-ones at the 5-position. nih.gov

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org This can be achieved by using less hazardous solvents, reducing waste, and improving atom economy. acs.org In the context of this compound synthesis, a greener approach might involve a one-pot synthesis that avoids the isolation of intermediates, thereby reducing purification steps and solvent usage. vulcanchem.com

The use of water as a solvent and employing catalyst- and solvent-free conditions are also key aspects of green chemistry. beilstein-journals.orgresearchgate.net For example, a mechanochemical van Leusen pyrrole (B145914) synthesis has been developed that proceeds in good yields without the need for a solvent. organic-chemistry.org While for a different heterocyclic system, this highlights the potential of mechanochemistry in green synthesis. The use of biocatalysis under mild conditions also aligns with the principles of green chemistry. wiley-vch.de

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers several advantages, including enhanced safety, better heat and mass transfer, and improved scalability. rsc.orgmdpi.com This technology is particularly well-suited for reactions that are hazardous or difficult to control on a large scale in batch mode. researchgate.net

A hybrid flow-batch model has been successfully used for the synthesis of a related pyridin-4-ol derivative, demonstrating the feasibility of this approach for producing substituted pyridines in multigram quantities. acs.org The continuous process involved pumping the starting materials through a reactor, which allowed for precise control over reaction parameters and circumvented safety and technical limitations associated with the batch process. acs.org Such a continuous flow setup could be designed for the synthesis of this compound, potentially leading to a more efficient and safer industrial production method. google.com

Mechanistic Investigations of this compound Formation Reactions

The synthesis of 3-hydroxy-2-alkylpyridines, including this compound, can be effectively achieved through the rearrangement of 2-alkylfurylketones in the presence of ammonia. A key example is the conversion of 2-propionylfuran to this compound. cdnsciencepub.com This transformation is typically conducted by heating the furan (B31954) derivative with a saturated solution of ammonia in ethanol within a sealed tube at elevated temperatures (e.g., 160°C). cdnsciencepub.com

The proposed mechanism for this rearrangement involves several steps:

Ketimine Formation : The initial step is the reaction between the ketone functionality of 2-propionylfuran and ammonia to form a ketimine intermediate. cdnsciencepub.com

Ring Cleavage : Further addition of ammonia is thought to induce the cleavage of the furan ring, leading to an open-chain intermediate. cdnsciencepub.com

Cyclization and Dehydration : This open-chain species immediately undergoes cyclization, driven by the formation of the stable pyridine ring, with a simultaneous elimination of ammonia to yield the final this compound product. cdnsciencepub.com

This general pathway, involving the ring expansion of a furan derivative in the presence of an ammonia source, is a recognized route for producing pyridin-3-ols from various 2-oxofurans. researchgate.netnih.gov

Table 1: Synthesis of this compound

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|

Chemical Reactivity and Transformation of this compound

The chemical reactivity of this compound is governed by its principal functional groups: the hydroxyl group, the pyridine ring, and the ethyl side chain. A crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the phenol-like pyridin-2-ol form and the amide-like 2-pyridone form. This tautomerism significantly influences its acidic, basic, and reactive properties. numberanalytics.com

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be oxidized to a carbonyl group. ambeed.com Depending on the oxidizing agent and reaction conditions, different products can be obtained. The pyridin-2-ol structure can be viewed as an enol, and its pyridone tautomer contains a structure that can be oxidized. Reagents commonly used for the oxidation of alcohols are applicable here.

Strong Oxidizing Agents : Harsh oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in sulfuric acid can potentially lead to further oxidation or ring degradation. imperial.ac.uk

Milder Oxidizing Agents : For a more controlled oxidation to the corresponding carbonyl derivative, milder reagents are preferred. These include Pyridinium (B92312) Chlorochromate (PCC) or the Dess-Martin periodinane, which can oxidize alcohols to aldehydes or ketones under non-aqueous conditions, thereby preserving the heterocyclic core. google.comsolubilityofthings.com

Table 2: Common Oxidizing Agents for Hydroxyl Groups

| Oxidizing Agent | Typical Product from Alcohol | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid (from 1° alcohol), Ketone (from 2° alcohol) | solubilityofthings.com |

| Chromium Trioxide (CrO₃) / H₂SO₄ (Jones' Reagent) | Carboxylic Acid (from 1° alcohol), Ketone (from 2° alcohol) | imperial.ac.uk |

| Pyridinium Chlorochromate (PCC) | Aldehyde (from 1° alcohol), Ketone (from 2° alcohol) | google.comsolubilityofthings.com |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. masterorganicchemistry.com Therefore, a common strategy involves a two-step process:

Conversion to a Better Leaving Group : The alcohol is first converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. ub.eduvanderbilt.edu This reaction does not affect the C-O bond, so the stereochemistry at the carbon is retained. ub.edu

Substitution : The resulting sulfonate ester is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. ub.edu This allows for the introduction of halides, azides, nitriles, and other functional groups. vanderbilt.edu

For example, reacting this compound with tosyl chloride would yield 3-ethylpyridin-2-yl tosylate, which could then be reacted with sodium cyanide to produce 3-ethyl-2-cyanopyridine.

Acid-Base Reactions and Tautomerism

A fundamental characteristic of 2-hydroxypyridines is lactam-lactim tautomerism, an amide-imidic acid tautomerism. This compound (the lactim or enol form) exists in a dynamic equilibrium with its constitutional isomer, 3-ethyl-2(1H)-pyridone (the lactam or keto form). masterorganicchemistry.com This equilibrium can be catalyzed by either acid or base. openstax.org

Base-Catalyzed Tautomerism : A base removes a proton from the hydroxyl group to form an ambident enolate-like anion, which can then be protonated on the nitrogen atom to yield the 2-pyridone. openstax.org

Acid-Catalyzed Tautomerism : An acid protonates the ring nitrogen, and a subsequent deprotonation from the hydroxyl group by a weak base (like water) leads to the 2-pyridone tautomer. openstax.org

This tautomerism renders the molecule amphoteric. numberanalytics.comresearchgate.net

Acidity : The 2-pyridone form possesses an acidic proton on the nitrogen atom (N-H).

Basicity : The pyridin-2-ol form has a basic pyrrolenic nitrogen atom (-N=) that can be protonated.

The position of the equilibrium is influenced by factors such as the solvent, with the pyridone form generally being more stable and predominant. numberanalytics.commasterorganicchemistry.com

Condensation Reactions and Schiff Base Formation

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. unizin.orglabxchange.org The hydroxyl group of this compound can participate in such reactions, for instance, through esterification with a carboxylic acid to form an ester. ambeed.com

The formation of a Schiff base (an imine, R₂C=NR') typically occurs via the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). ekb.egtsijournals.com For this compound, this reaction is directly linked to its tautomeric nature. The 3-ethyl-2(1H)-pyridone tautomer possesses a carbonyl group. This carbonyl group can react with a primary amine under appropriate conditions (e.g., refluxing in ethanol) to form a Schiff base, where the carbonyl oxygen is replaced by a C=N-R bond. ekb.egajchem-a.com

Functional Group Interconversions on the Pyridine Ring

Functional group interconversions (FGI) can be performed on the substituents of the pyridine ring to create derivatives. ub.educompoundchem.com The ethyl group at the 3-position is a primary site for such modifications.

Oxidation of the Ethyl Group : The benzylic-like position of the ethyl group (the CH₂ group attached to the ring) can be oxidized. Depending on the conditions, this can lead to the formation of an alcohol (1-(2-hydroxypyridin-3-yl)ethan-1-ol), a ketone (1-(2-hydroxypyridin-3-yl)ethan-1-one), or a carboxylic acid (2-hydroxynicotinic acid). ambeed.com

Halogenation : While direct free-radical halogenation of the ethyl group can occur, it may lack selectivity.

Further Interconversions : Once a new functional group is introduced, a wide array of subsequent interconversions become possible. For instance, if the ethyl group is oxidized to a ketone, it can then undergo reduction, nucleophilic addition, or other standard ketone reactions. savemyexams.com

Regioselective Modifications of the Ethyl Side Chain

While extensive research on the synthesis and core functionalization of pyridin-2-ol derivatives exists, specific literature detailing the regioselective modification of the ethyl side chain of this compound is not widely documented. However, based on established principles of the reactivity of alkyl groups attached to aromatic and heteroaromatic rings, potential pathways for such modifications can be proposed.

The ethyl group at the C-3 position of the pyridin-2-ol ring possesses a "benzylic-like" carbon—the carbon atom directly attached to the pyridine ring. This position is known to be more reactive than the terminal methyl carbon of the ethyl group. This enhanced reactivity is due to the ability of the pyridine ring to stabilize reactive intermediates, such as radicals or carbocations, formed at the benzylic-like position through resonance. pearson.com Consequently, reactions that proceed via these intermediates can be expected to occur regioselectively at this α-carbon of the ethyl side chain.

Potential Oxidation Reactions

One of the most common side-chain modifications for alkyl-substituted aromatic compounds is oxidation. rsc.org Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) typically oxidize alkyl chains attached to aromatic rings to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. rsc.org Applying this principle, the ethyl group of this compound could potentially be oxidized to a carboxylic acid, yielding 2-hydroxy-3-pyridinecarboxylic acid. However, the conditions required for such a reaction are often harsh and may affect the sensitive hydroxypyridine ring.

Milder and more selective oxidation methods could potentially lead to the formation of an alcohol or a ketone at the benzylic-like position. For instance, copper-catalyzed oxidation using air as a clean oxidant has been shown to be effective for the regioselective oxidation of C(sp³)–H bonds adjacent to certain nitrogen-containing heterocycles. rsc.org Such a method could theoretically convert this compound into 3-(1-hydroxyethyl)pyridin-2-ol. Another approach could involve the direct benzylic addition of aldehydes to azaarenes, which has been shown to work for 2-ethylpyridine, suggesting the reactivity of the benzylic C-H group. beilstein-journals.org

Potential Halogenation Reactions

Side-chain halogenation, particularly bromination, is another key regioselective modification for alkyl-substituted aromatic systems. pearson.com This type of reaction typically proceeds via a free-radical mechanism. savemyexams.comlibretexts.org Reagents like N-Bromosuccinimide (NBS), often used with a radical initiator such as UV light or benzoyl peroxide, are highly selective for the benzylic position. pearson.com

This selectivity arises from the stability of the benzylic radical intermediate. masterorganicchemistry.com In the case of this compound, a reaction with NBS would be expected to yield 3-(1-bromoethyl)pyridin-2-ol. This halogenated intermediate could then serve as a versatile precursor for further functionalization through nucleophilic substitution reactions.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for 3-Ethylpyridin-2-ol

Modern spectroscopic techniques provide a powerful toolkit for the detailed structural investigation of molecules like this compound. NMR spectroscopy, including ¹H, ¹³C, and two-dimensional methods, reveals the connectivity and chemical environment of atoms, while Infrared (IR) and Raman spectroscopy identify the functional groups and vibrational modes present in the molecule.

NMR spectroscopy is an indispensable tool for determining the molecular structure of this compound. Analysis of both proton and carbon spectra, along with 2D correlation experiments, allows for an unambiguous assignment of all atoms within the molecule. The compound exists predominantly as its 3-ethyl-2(1H)-pyridone tautomer, a fact that is confirmed by NMR data.

The ¹H NMR spectrum of 3-ethyl-2(1H)-pyridone is expected to show five distinct signals corresponding to the different chemical environments of the protons. The ethyl group gives rise to a quartet and a triplet, characteristic of its structure. The three protons on the pyridine (B92270) ring are chemically non-equivalent and thus appear as separate signals. chemicalbook.com A broad singlet corresponding to the N-H proton is also anticipated, typically at a higher chemical shift. scielo.org.mxmpg.de

The predicted chemical shifts are based on the analysis of the parent compound, 2-pyridone wikipedia.org, and related substituted pyridones. The electron-withdrawing carbonyl group and the electronic effects of the ethyl substituent significantly influence the positions of the ring proton signals.

Table 1: Predicted ¹H NMR Data for 3-Ethyl-2(1H)-pyridone

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-H | ~12-13 | broad singlet | - |

| H-6 | ~7.4-7.6 | doublet of doublets | ~6-7, ~1-2 |

| H-4 | ~7.2-7.4 | doublet of doublets | ~6-7, ~2-3 |

| H-5 | ~6.1-6.3 | triplet | ~6-7 |

| -CH₂- | ~2.4-2.6 | quartet | ~7.5 |

| -CH₃ | ~1.1-1.3 | triplet | ~7.5 |

The proton-decoupled ¹³C NMR spectrum of 3-ethyl-2(1H)-pyridone should display seven unique signals, corresponding to each of the seven carbon atoms in the molecule. wikipedia.org The most downfield signal is attributed to the carbonyl carbon (C-2) due to the strong deshielding effect of the double-bonded oxygen atom. libretexts.org The carbons of the ethyl group (C-7 and C-8) are expected in the aliphatic region of the spectrum. The remaining four signals correspond to the carbons of the pyridine ring. The chemical shifts are influenced by the substituents and their position on the ring. researchgate.netmagritek.com

Table 2: Predicted ¹³C NMR Data for 3-Ethyl-2(1H)-pyridone

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~164-166 |

| C-6 | ~138-140 |

| C-4 | ~133-135 |

| C-3 | ~125-127 |

| C-5 | ~105-107 |

| C-7 (-CH₂-) | ~22-24 |

| C-8 (-CH₃) | ~13-15 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure. chemicalbook.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the proton-proton coupling relationships. nih.gov Key correlations would be observed between the -CH₂- and -CH₃ protons of the ethyl group. Additionally, cross-peaks would connect the adjacent ring protons: H-4 with H-5, and H-5 with H-6, confirming their positions relative to one another.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. chemicalbook.com It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 for all C-H bonds (C4-H, C5-H, C6-H, C7-H₂, and C8-H₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over 2-3 bonds), which is vital for connecting the different fragments of the molecule. chemicalbook.com For 3-ethyl-2(1H)-pyridone, key HMBC correlations would include:

The ethyl -CH₂- protons showing correlations to the ring carbons C-2, C-3, and C-4.

The N-H proton showing correlations to C-2 and C-6.

The ring proton H-4 showing correlations to C-2, C-3, and C-5. These correlations are instrumental in confirming the placement of the ethyl group at the C-3 position.

Vibrational spectroscopy provides valuable information about the functional groups present in 3-ethyl-2(1H)-pyridone. The IR and Raman spectra are often complementary, as some vibrational modes may be more active in one technique than the other. nih.gov The spectrum is dominated by absorptions arising from the amide group (N-H and C=O), the ethyl group, and the pyridine ring system. The presence of a strong carbonyl (C=O) absorption and an N-H stretching band, alongside the absence of a broad O-H band for the phenol (B47542) tautomer, confirms that the pyridone form is predominant. wikipedia.org

The molecule of 3-ethyl-2(1H)-pyridone, with 17 atoms, has 3N-6 = 45 normal vibrational modes. libretexts.orglibretexts.org The most characteristic of these can be assigned to specific functional groups and structural fragments. specac.com The assignments are based on established group frequencies and comparison with related molecules. researchgate.net

Table 3: Principal Vibrational Mode Assignments for 3-Ethyl-2(1H)-pyridone

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| N-H Stretch | 3100-2900 (broad) | 3100-2900 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2980-2850 | 2980-2850 | Strong |

| C=O Stretch (Amide I) | 1670-1650 | 1670-1650 | Very Strong |

| C=C/C=N Ring Stretch | 1610-1550 | 1610-1550 | Strong |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium |

| CH₃ Bend (Asymmetric) | ~1450 | ~1450 | Medium |

| C-N Stretch | 1400-1300 | 1400-1300 | Medium-Strong |

| CH₃ Bend (Symmetric) | ~1380 | ~1380 | Medium |

| Ring Breathing | Not prominent | Strong | Weak |

| C-H Out-of-plane Bend | 900-700 | 900-700 | Strong |

Vibrational Mode Assignments

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. ru.nluwo.ca For this compound, the molecular formula is C₇H₉NO. The exact mass (monoisotopic mass) is calculated to be 123.06841 u. HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value extremely close to this calculated mass, thereby confirming the molecular formula. In studies of similar compounds, HRMS is routinely used to confirm the structures of newly synthesized molecules. ru.nl

In mass spectrometry, the molecular ion (M⁺) of this compound would be observed at an m/z corresponding to its molecular weight (approximately 123 u). The molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk

For a compound with an ethyl substituent on a pyridine ring, a common fragmentation pathway is the loss of the ethyl group ([M-29]⁺) or a methyl radical from the ethyl group ([M-15]⁺). A peak at m/z 28 can suggest the presence of an ethyl group. tutorchase.com For the pyridone tautomer, a characteristic fragmentation would be the loss of a neutral carbon monoxide (CO) molecule, resulting in a significant peak at [M-28]⁺. acs.org The analysis of these fragment ions provides valuable clues for structural elucidation. tutorchase.comlibretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Corresponding Loss |

|---|---|---|

| 123 | [C₇H₉NO]⁺ | Molecular Ion (M⁺) |

| 108 | [C₆H₆NO]⁺ | Loss of CH₃ |

| 95 | [C₅H₅NO]⁺ | Loss of C₂H₄ |

| 94 | [C₆H₈N]⁺ | Loss of CO (from keto tautomer) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly sensitive to conjugated systems and can be used to study tautomeric equilibria.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the pyridinoid system. libretexts.org The π → π* transitions, which are typically more intense, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals in the conjugated ring. ubbcluj.ro The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to an antibonding π* orbital and are generally weaker. libretexts.org

The position of the absorption maxima (λ_max) is highly dependent on which tautomeric form is present. Studies on the parent compound, 3-hydroxypyridine (B118123), show distinct absorption bands for the enol and keto forms. nih.gov The keto (zwitterionic) form typically absorbs at a longer wavelength compared to the enol form. For example, in aqueous solutions where both forms of 3-hydroxypyridine coexist, the spectrum is a composite of the individual tautomer spectra, with the keto form absorbing around 315 nm and the enol form around 285 nm. nih.gov

Table 3: Expected Electronic Transitions for this compound Tautomers Based on data for analogous hydroxypyridine systems.

| Tautomer | Transition Type | Typical λ_max Range (nm) |

|---|---|---|

| Enol Form | π → π* | 280 - 300 |

| Keto Form | π → π* | 310 - 330 |

Solvatochromism is the phenomenon where the position of a compound's absorption maximum changes with the polarity of the solvent. wikipedia.orgnih.gov This effect arises from differential solvation of the ground and excited electronic states. taylorandfrancis.com For molecules like this compound, the tautomeric equilibrium itself is solvent-dependent, which in turn causes significant changes in the UV-Vis spectrum.

In polar solvents, the equilibrium is expected to shift towards the more polar keto (zwitterionic) tautomer. This would result in an increase in the intensity of the longer-wavelength absorption band. rsc.orgnih.gov This shift to a longer wavelength (a bathochromic or red shift) in more polar solvents is termed positive solvatochromism and is typical for pyridinium (B92312) N-phenolate betaine (B1666868) dyes, which have a highly polar ground state. sapub.org Conversely, a shift to a shorter wavelength (hypsochromic or blue shift) with increasing solvent polarity is known as negative solvatochromism. wikipedia.org Analyzing the solvatochromic behavior provides insight into the nature of the solute-solvent interactions and the electronic structure of the absorbing species. nih.govtaylorandfrancis.com

Electronic Transitions and Absorption Maxima

X-ray Crystallography for Solid-State Structure

As of now, there is no publicly available single-crystal X-ray diffraction data for this compound. X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound were to be grown and analyzed, this method would definitively determine its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For analogous compounds, such as other substituted pyridinols, X-ray crystallography has been instrumental in confirming their molecular structures. For instance, the crystal structure of 2-ethyl-6-methylpyridin-3-ol has been determined, revealing a monoclinic space group P2(1)/c where intermolecular O-H···N hydrogen bonds link the molecules into polymeric chains. nih.gov Similarly, studies on other pyridine derivatives highlight the utility of X-ray crystallography in resolving tautomeric forms and understanding intermolecular forces. researchgate.net

In the absence of experimental data for this compound, computational modeling can provide theoretical insights into its likely solid-state packing and hydrogen bonding patterns. Such studies often complement experimental work by predicting stable crystal structures.

The potential for this compound to form specific hydrogen bonding networks in the solid state is high, likely involving the hydroxyl group and the ring nitrogen. The specific arrangement would dictate the crystal packing and ultimately influence the physical properties of the solid material.

Computational Chemistry and Theoretical Investigations of 3 Ethylpyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to predict and interpret the properties of molecules. nih.gov These methods solve the Schrödinger equation, albeit in an approximate form for complex systems, to determine the electronic structure and energy of a molecule. Among these, Density Functional Theory (DFT) has become a prominent tool due to its balance of accuracy and computational efficiency, making it suitable for studying a wide range of molecular systems. nih.govresearchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT is often employed to calculate various molecular properties such as optimized geometries, reaction energies, and spectroscopic parameters. nih.govmdpi.com Studies on related heterocyclic compounds, such as Pioglitazone which contains a 5-ethylpyridin-2-yl moiety, have utilized the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable results. wu.ac.th This level of theory is well-suited for predicting the properties of 3-Ethylpyridin-2-ol.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. taltech.ee This process is crucial for determining the most stable three-dimensional structure of a molecule. nih.govmestrelab.com For molecules with rotatable bonds, like the ethyl group in this compound, conformational analysis is performed to identify the lowest energy conformer, which is the most stable spatial arrangement of the atoms. taltech.eemit.edu

For the related 5-ethylpyridin-2-yl group within the larger molecule Pioglitazone, DFT calculations have been used to determine its optimized geometry. wu.ac.th The bond lengths and angles of the pyridine (B92270) ring are influenced by the substituents. In the pyridine ring of this related structure, the C-C bond lengths are typically around 1.39 Å, while the C-N bond lengths are approximately 1.33-1.34 Å, indicating conjugation within the ring. wu.ac.th The bond angles can deviate from the ideal 120° for sp² hybridized carbons due to the presence of the heteroatom (nitrogen), which alters the electronic distribution. wu.ac.th

Table 1: Selected Optimized Geometrical Parameters of the 5-Ethylpyridin-2-yl Moiety (from Pioglitazone Study) wu.ac.th Data calculated using the B3LYP/6-311++G(d,p) method.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.33 - 1.34 Å | |

| C-C (ethyl) | ~1.51 - 1.53 Å | |

| Bond Angles | C-C-N (ring) | ~121° |

| C-N-C (ring) | ~116° |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jp The HOMO is the orbital from which the molecule can most easily donate an electron, representing its electron-donating capacity. researchgate.net The LUMO is the orbital that can most readily accept an electron, indicating its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of a molecule. researchgate.netirjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

In computational studies of molecules containing the ethyl-pyridine structure, the HOMO is often localized on the pyridine ring, while the LUMO may also be distributed across this aromatic system. wu.ac.th This distribution indicates that the primary sites for electronic transitions and reactivity are centered on the heterocyclic ring.

Table 2: Calculated Frontier Orbital Energies for a Molecule with a 5-Ethylpyridin-2-yl Moiety (from Pioglitazone Study) wu.ac.th Data calculated using the B3LYP/6-311++G(d,p) method.

| Parameter | Energy (eV) |

| E(HOMO) | -6.13 eV |

| E(LUMO) | -1.82 eV |

| Energy Gap (ΔE) | 4.31 eV |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. gaussian.com These calculations are essential for several reasons: they confirm that an optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), they allow for the assignment of vibrational modes observed in experimental spectra, and they provide the zero-point vibrational energy for thermodynamic calculations. uni-rostock.de DFT methods are widely used for these calculations, and the resulting theoretical frequencies are often scaled by an empirical factor to better match experimental data. iastate.edu

For a molecule like this compound, characteristic vibrational modes would include C-H stretching from the ethyl group and the pyridine ring, C=C and C-N stretching within the ring, and the prominent C=O stretching of the 2-pyridone tautomer. Studies on similar pyridinol structures have successfully used DFT to assign these vibrational bands. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.defaccts.de This analysis provides valuable insights into intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. southampton.ac.uk The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory, quantifying the strength of the charge transfer. wisc.eduicm.edu.pl

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Molecule with a 5-Ethylpyridin-2-yl Moiety (from Pioglitazone Study) wu.ac.th Illustrative intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (C-C) | π* (C-C) | ~20-25 | Intramolecular Charge Transfer |

| LP (N) | π* (C-C) | ~30-40 | Lone Pair Delocalization |

| σ (C-H) | σ* (C-C) | ~3-5 | Hyperconjugation |

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an indispensable tool for structure elucidation. mestrelab.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common and reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov By comparing calculated chemical shifts with experimental data, chemists can confirm or revise proposed molecular structures. rsc.orgnih.gov

Theoretical ¹H and ¹³C NMR chemical shifts have been calculated for the related Pioglitazone molecule using the GIAO method at the B3LYP/6-311++G(d,p) level. wu.ac.th The results for the 5-ethylpyridin-2-yl portion showed good correlation with experimental values, allowing for confident assignment of the proton and carbon signals. The chemical environment of each nucleus, influenced by factors like electronegativity and aromaticity, is accurately modeled by the calculation, leading to precise predictions of their resonance frequencies. wu.ac.th

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. mdpi.comresearchgate.net This technique is invaluable for studying the conformational changes and interactions of this compound in different environments over time. mdpi.com

Conformational Dynamics in Solution

The flexibility of the ethyl group in this compound allows for multiple conformations. MD simulations can be used to explore the conformational landscape of the molecule in various solvents. mdpi.com By simulating the molecule over nanoseconds, researchers can identify the most stable conformers and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules in a solution. For instance, simulations can reveal whether the ethyl group is predominantly in a planar or out-of-plane orientation with respect to the pyridine ring and how this is influenced by the solvent.

Interactions with Solvent Systems

The interactions between this compound and solvent molecules are critical for its solubility, reactivity, and transport properties. MD simulations can elucidate the nature of these interactions at an atomic level. nih.gov For example, in an aqueous solution, simulations can reveal the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and water molecules. In non-polar solvents, weaker van der Waals interactions would dominate. Understanding these solvent interactions is key to predicting the compound's behavior in different chemical and biological environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. jchemlett.commdpi.com

Development of QSAR Models for Pyridinols

The development of a robust QSAR model for pyridinol derivatives typically involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be topological, electronic, or geometric in nature. Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms are then used to build a model that correlates the descriptors with the observed activity. jchemlett.com For pyridinol derivatives, QSAR models have been developed to predict activities such as antimicrobial and antimalarial effects. jchemlett.com

A hypothetical QSAR model for a series of pyridinol derivatives might take the following form:

pIC50 = c0 + c1LogP + c2TPSA + c3*LUMO

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

TPSA is the topological polar surface area.

LUMO is the energy of the lowest unoccupied molecular orbital.

c0, c1, c2, c3 are coefficients determined from the regression analysis.

Biological Activities and Medicinal Chemistry Applications of 3 Ethylpyridin 2 Ol Derivatives

Antimicrobial Properties

Hydroxypyridine derivatives have demonstrated notable antimicrobial capabilities. Research into salts of 3-hydroxypyridine (B118123) has shown activity against both bacteria and fungi, highlighting the potential of this structural class as a source of new antimicrobial agents. dergipark.org.trresearchgate.net

Studies on specific derivatives of the 3-hydroxypyridine scaffold have confirmed their antibacterial potential. A series of 3-hydroxypyridinium (B1257355) O-terpenyl aryldithiophosphonates were synthesized and evaluated for their antimicrobial effects. These salts were found to possess high antimicrobial activity against the Gram-positive bacterium Bacillus cereus. dergipark.org.trresearchgate.net While many pyridine (B92270) derivatives show broad-spectrum activity, the tested dithiophosphonate salts of 3-hydroxypyridine showed specific efficacy. nih.govnih.gov

| Compound Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| 3-Hydroxypyridinium O-terpenyl aryldithiophosphonates | Bacillus cereus (Gram-positive) | High antimicrobial activity | dergipark.org.trresearchgate.net |

The same class of 3-hydroxypyridinium O-terpenyl aryldithiophosphonates that exhibited antibacterial properties was also tested against pathogenic fungi. The salts demonstrated significant antifungal activity against Candida albicans, a common human fungal pathogen. dergipark.org.trresearchgate.net This indicates the potential for developing broad-spectrum antimicrobial agents from this family of compounds.

| Compound Class | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| 3-Hydroxypyridinium O-terpenyl aryldithiophosphonates | Candida albicans | High antimicrobial activity | dergipark.org.trresearchgate.net |

The precise mechanisms of action for 3-Ethylpyridin-2-ol derivatives are not fully elucidated, but studies on related alkyl pyridinol and pyridone compounds suggest several possibilities. One proposed mechanism involves the disruption and deformation of the bacterial membrane, leading to cell death. mdpi.com Other pyridine-based antimicrobials are known to function by inhibiting essential metabolic pathways. For instance, some N-sulfonamide 2-pyridone derivatives have been designed as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes crucial for folate synthesis in bacteria. acs.org Such mechanisms, common to the broader class of pyridine compounds, may also be relevant for derivatives of this compound.

Antifungal Activity

Antioxidant Activity

A significant body of research has focused on the antioxidant properties of 3-hydroxypyridine derivatives, particularly 2-ethyl-6-methyl-3-hydroxypyridine (commonly known as Mexidol) and its analogues. nih.govmdpi.comresearchgate.netnih.govnih.gov These compounds are recognized for their ability to counteract oxidative stress, a condition implicated in numerous diseases. mui.ac.ir

The antioxidant activity of hydroxypyridine derivatives is largely attributed to their chemical structure, which enables them to neutralize harmful free radicals. The primary mechanisms include:

Hydrogen Atom Donation : The phenolic hydroxyl group on the pyridine ring is crucial for antioxidant function. nih.gov It can donate a hydrogen atom to a free radical, thus stabilizing the radical and preventing it from causing cellular damage. mdpi.com This process is a common feature of radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. nih.govnih.gov

Electron Transfer Mechanisms : Computational studies on Mexidol (2-ethyl-6-methyl-3-hydroxypyridine) suggest that its radical scavenging activity can proceed through single electron transfer (SET) or formal hydrogen transfer (FHT) mechanisms. nih.gov For some 3-hydroxypyridine-4-one derivatives, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is considered the preferred pathway for antioxidation. scispace.com

Metal Chelation and Inhibition of Catalysis : Beyond direct radical scavenging, some derivatives can prevent the formation of the highly reactive hydroxyl radical. A computational study found that Mexidol can chelate with copper ions (Cu(II)), which suppresses the copper-catalyzed reactions that generate oxidative damage. nih.gov This positions it as an inhibitor of oxidation initiation.

The antioxidant potential of this compound derivatives has been validated through numerous experimental models, both in laboratory assays and in living organisms.

In Vitro Evaluation

A variety of in vitro assays have demonstrated the antioxidant capacity of these compounds. Studies on 3-hydroxy-2-ethyl-6-methylpyridinium nitroxysuccinate showed it significantly decreased the formation of reactive oxygen species (ROS) in normal cells exposed to an oxidative challenge. researchgate.net Another derivative, 2-ethyl-6-methyl-3-hydroxypyridine N-acetylcysteinate (NAC-3-HP), also exhibited potent antiradical activity. mdpi.comnih.gov The DPPH radical scavenging assay is a standard method used to confirm the antioxidant effect of these molecules. nih.govjapsonline.com

| Compound | Assay/Model | Observed Effect | Reference |

|---|---|---|---|

| 3-hydroxy-2-ethyl-6-methylpyridinium nitroxysuccinate | ROS formation in cells | Significantly decreased ROS formation | researchgate.net |

| 2-ethyl-6-methyl-3-hydroxypyridine N-acetylcysteinate (NAC-3-HP) | Radical scavenging tests | Exhibited antiradical activity | mdpi.comnih.gov |

| 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine | Free radical scavenging | Capable of scavenging free radicals |

In Vivo Evaluation

The protective effects of these compounds against oxidative stress have been confirmed in animal models. Daily administration of 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) to rats with experimental brain ischemia helped preserve the antioxidant capacity of the damaged brain tissue. nih.gov In a separate study, 3-hydroxy-2-ethyl-6-methylpyridinium nitroxysuccinate was shown to lower the concentration of malondialdehyde (MDA), a key marker of lipid peroxidation, in the blood and heart tissue of animals. researchgate.net Similarly, the compound LHT-2-20, a 2-ethyl-6-methyl-3-hydroxypyridine derivative, reduced levels of lipid peroxidation products and increased the activity of crucial antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD) in mice.

| Compound | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) | Rat model of brain ischemia | Preserved antioxidant capacity of damaged tissue | nih.gov |

| 3-hydroxy-2-ethyl-6-methylpyridinium nitroxysuccinate | Rat model with Cisplatin-induced toxicity | Decreased malondialdehyde (MDA) concentration in blood and heart | researchgate.net |

| 2-ethyl-6-methyl-3-hydroxypyridine-2-(3-benzoyl phenyl)-propanoate (LHT-2-20) | Mouse model of periodontitis | Reduced lipid peroxidation products; increased catalase and SOD activity |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-ethyl-6-methyl-3-hydroxypyridine (Mexidol) |

| 3-Hydroxypyridinium O-terpenyl aryldithiophosphonates |

| 3-hydroxy-2-ethyl-6-methylpyridinium nitroxysuccinate |

| 2-ethyl-6-methyl-3-hydroxypyridine N-acetylcysteinate (NAC-3-HP) |

| 2-(2-Carboxythiophene-4-YL)-4-hydroxypyridine |

| 2-ethyl-6-methyl-3-hydroxypyridinium gammalactone-2,3-dehydro-L-gulonate (3-EA) |

| 2-ethyl-6-methyl-3-hydroxypyridine-2-(3-benzoyl phenyl)-propanoate (LHT-2-20) |

Free Radical Scavenging Mechanisms

Anti-inflammatory Potential

Derivatives of the pyridin-2-ol and related pyridinone core have demonstrated significant potential as anti-inflammatory agents. Research has explored their ability to modulate key inflammatory pathways, primarily through the inhibition of enzymes like cyclooxygenase (COX). The structural framework of these compounds allows for modifications that can enhance their potency and selectivity.

Studies on various heterocyclic compounds incorporating pyridine and pyridinone moieties have shown promising results in both in vitro and in vivo models of inflammation. For instance, certain 3(2H)-pyridazinone analogues, which share structural similarities with pyridinones, have been identified as having noteworthy analgesic and anti-inflammatory properties jscimedcentral.com. Similarly, newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives have been evaluated for their anti-inflammatory effects using carrageenan-induced rat paw edema, a standard model for acute inflammation biointerfaceresearch.com. Some of these compounds exhibited activity comparable to or exceeding that of the reference drug, Ibuprofen biointerfaceresearch.com. For example, compounds designated as 7, 8, and 9 in one study showed an inflammatory inhibition of 47.2%, 53.4%, and 45.6% respectively biointerfaceresearch.com.

A significant advancement in this area involves the creation of hybrid molecules that target multiple inflammatory mediators. N-(3-methylpyridin-2-yl)amide derivatives of the non-steroidal anti-inflammatory drugs (NSAIDs) flurbiprofen (B1673479) and naproxen (B1676952) have been designed to act as dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) researchgate.net. The rationale is that inhibiting FAAH, the enzyme that degrades the endogenous cannabinoid anandamide, can produce synergistic effects with COX inhibition to alleviate pain and inflammation researchgate.net. The derivative Flu-AM1, the N-(3-methylpyridin-2-yl)amide of flurbiprofen, was found to be a potent inhibitor of both FAAH and COX enzymes researchgate.net.

Furthermore, investigations into 3-hydroxy-pyridine-4-one derivatives revealed significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema tests nih.gov. The anti-inflammatory effect of these compounds is hypothesized to be related to their iron-chelating properties, as key enzymes in the inflammatory pathway, such as COX and lipoxygenase, are heme-dependent nih.gov.

The table below summarizes the anti-inflammatory activity of selected pyridinone and related heterocyclic derivatives.

| Compound Class/Derivative | Bioassay/Model | Key Findings |

| Thiazolo[4,5-b]pyridin-2-ones biointerfaceresearch.com | Carrageenan-induced rat paw edema | Several derivatives showed anti-inflammatory effects equivalent to or greater than Ibuprofen. Compound 8 showed the highest inhibition at 53.4%. |

| 3-Hydroxy-pyridine-4-one Derivatives nih.gov | Carrageenan-induced paw edema | All tested compounds (A, B, and C) showed significant anti-inflammatory activity. Compound A was the most potent on a molar basis, potentially due to a benzyl (B1604629) group substitution. |

| N-(3-methylpyridin-2-yl)amide of Flurbiprofen (Flu-AM1) researchgate.net | In vitro enzyme inhibition assays | A dual inhibitor of FAAH (IC₅₀ = 0.44 µM) and COX enzymes. It was approximately 2-3 fold less potent than flurbiprofen against COX but significantly more potent against FAAH. |

| Pyrazole-Pyridine Hybrids mdpi.com | In vitro COX-2 expression (2-ΔΔct) | Compound 12 showed potent anti-inflammatory properties by inhibiting COX-2 expression, with a 2-ΔΔct value of 25.8, followed by compound 13 (10.1). |

| 2,3'-Bipyridine Derivatives google.com | In vitro COX-1 and COX-2 inhibition | 5-chloro-6'-methyl-3-[4-(methylsulfinyl)phenyl]-2,3'-bipyridine was identified as a potent and selective COX-2 inhibitor. |

Applications in Drug Discovery and Development

The this compound nucleus and its related structures are versatile platforms in medicinal chemistry, leading to a wide range of applications in drug discovery and development. Their chemical tractability and ability to interact with various biological targets make them valuable starting points for creating novel therapeutic agents.

As a Scaffold in Pharmaceutical Design

The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration nih.gov. Its utility stems from its ability to serve as a bioisosteric replacement for a phenyl ring, its capacity for hydrogen bonding via the nitrogen atom, and the multiple positions available for substitution, which allows for the fine-tuning of physicochemical and pharmacological properties nih.govmdpi.com.

The pyridinone scaffold, in particular, has been crucial in the development of antiviral agents. Structure-activity relationship (SAR) studies on certain pyridinone derivatives have shown that modifications at specific positions on the ring are critical for their anti-HIV activity nih.gov. This highlights the scaffold's role not just as a structural backbone but as an active participant in ligand-receptor interactions. The inherent properties of the pyridine nucleus, such as its contribution to water solubility, further enhance its desirability as a core structure in pharmaceutical design mdpi.com. The strategic use of this scaffold allows chemists to build libraries of compounds for screening against various diseases, leveraging its proven record in successful drug development nih.gov.

Inhibition of Enzymes and Receptors

Derivatives of the pyridin-2-ol family have been shown to inhibit a diverse array of enzymes and receptors, which is central to their therapeutic potential. A prime example is the dual inhibition of cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH) by N-(3-methylpyridin-2-yl)amide derivatives of NSAIDs researchgate.net. Flu-AM1, derived from flurbiprofen, inhibited rat brain FAAH with an IC₅₀ value of 0.44 µM, a significant increase in potency compared to the parent drug (IC₅₀ > 29 µM) researchgate.net. This dual-action approach is a sophisticated strategy for managing inflammation and pain.

Beyond inflammation, these derivatives have been developed as inhibitors for targets in other disease areas. Pyridine derivatives have been identified as inhibitors of SARM1, a protein involved in axonal degeneration, suggesting a role in treating neurological disorders google.com. In the field of infectious diseases, indole (B1671886) chloropyridinyl esters act as potent inhibitors of the SARS-CoV-2 3CLpro enzyme, which is essential for viral replication nih.gov. Other examples include 2-pyridinone derivatives that function as specific non-nucleoside inhibitors of HIV-1 reverse transcriptase acs.org. The table below provides specific examples of enzyme and receptor inhibition by pyridine-containing molecules.

| Derivative Class | Target Enzyme/Receptor | Disease Area | Key Findings (IC₅₀/Kₑ values) |

| N-(3-methylpyridin-2-yl)amide of Flurbiprofen (Flu-AM1) researchgate.net | Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase (COX) | Inflammation | Potent dual inhibitor. IC₅₀ (FAAH) = 0.44 µM; IC₅₀ (COX-1) = 6.6 µM; IC₅₀ (COX-2) = 42 µM. |

| Indole Chloropyridinyl Esters nih.gov | SARS-CoV-2 3CLpro | Infectious Disease (COVID-19) | Derivative 1 showed an IC₅₀ of 320 nM against SARS-CoV-2 3CLpro. |

| Furo[3,2-b]pyridine analogues acs.org | Activin Receptor-like Kinases (ALK1/2) | (Multiple) | Compound MU1700 showed highly potent and selective inhibition of ALK1/2 kinases. |

| 3-(3-hydroxypyrrolidin-1-yl)benzonitrile derivatives digitellinc.com | Uridine (B1682114) Nucleoside Hydrolase (UNH) | Infectious Disease (Trichomoniasis) | The parent fragment had an IC₅₀ of 13 µM, with derivatives designed for improved potency. |

| 2,3'-Bipyridine derivatives google.com | Cyclooxygenase-2 (COX-2) | Inflammation | Identified as potent and selective COX-2 inhibitors. |

| Tetrahydroisoquinoline Analogues nih.gov | Kappa Opioid Receptor | Neurological/Pain | Compound 12 was a highly potent and selective antagonist with a Kₑ value of 0.37 nM. |

Therapeutic Potential for Specific Diseases (e.g., Cancer, Neurological Disorders, Infectious Diseases)

The structural versatility of this compound derivatives has enabled their exploration for a wide range of specific diseases.

Cancer: The pyridine heterocycle is a common feature in molecules designed for antiproliferative activity nih.gov. Indole derivatives, which are often combined with pyridine moieties, have been shown to induce apoptosis and control cancer cell progression by targeting various pathways, including tubulin polymerization and histone deacetylases mdpi.com. For example, 2,2'-Bipyridine derivatives have demonstrated cytotoxic and apoptotic activity against hepatocellular carcinoma (HCC) cells, linked to the generation of reactive oxygen species (ROS) and interaction with key signaling proteins like AKT and BRAF dovepress.com. Pyrido[4,3-b]carbazole derivatives, such as S16020, have shown significant preclinical activity against multiple cancer types, including leukemia, melanoma, and breast cancer, with efficacy comparable to established drugs like doxorubicin (B1662922) nih.gov.

Neurological Disorders: Pyridine-based compounds are being investigated for various neurological conditions. In a rat model of hemorrhagic stroke, 3-hydroxypyridine derivatives demonstrated a neuroprotective effect, leading to a more rapid recovery from neurological deficits and a reduction in neurodegeneration rjeid.com. The continued exploration of pyridine derivatives holds promise for enhancing selectivity and minimizing side effects for central nervous system disorders jchemrev.com. Furthermore, pyridine derivatives that inhibit the SARM1 enzyme are being developed as a potential therapeutic strategy to prevent axonal degeneration, a pathological event common to many neurodegenerative diseases like Alzheimer's and Parkinson's disease google.com.

Infectious Diseases: The pyridine nucleus is a key component of numerous agents targeting infectious pathogens. Its derivatives have shown broad-spectrum activity against bacteria, viruses, and parasites. For instance, certain thiazole (B1198619) derivatives containing a pyridine ring show promise in treating microbial diseases researchgate.net. In antiviral research, 2-pyridinone derivatives have been developed as potent and specific inhibitors of HIV-1 reverse transcriptase acs.org. More recently, in response to the COVID-19 pandemic, indole chloropyridinyl esters were identified as inhibitors of the SARS-CoV-2 main protease (3CLpro), demonstrating antiviral efficacy in cell-based assays nih.govnih.gov. Additionally, derivatives targeting the parasite Trichomonas vaginalis have been synthesized to inhibit its uridine nucleoside hydrolase, an enzyme critical for the parasite's survival, offering a new approach to treat resistant infections digitellinc.com.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of this compound derivatives. These studies systematically alter the chemical structure to understand how specific functional groups and their positions influence biological activity.

For pyridine derivatives with antiproliferative activity, the presence and position of certain groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) have been found to enhance their effects against cancer cell lines nih.gov. Conversely, the addition of halogen atoms or other bulky groups can sometimes lead to lower activity nih.gov.

In the context of anti-HIV pyridinone derivatives, SAR studies have revealed that modifications at positions 3, 4, and 6 of the pyridinone ring are critical for antiviral potency nih.gov. This knowledge allows for the rational design of new compounds with improved interactions with key amino acid residues in the target enzyme, HIV reverse transcriptase nih.gov.

A review of SAR for YC-1, an inhibitor of hypoxia-inducible factor 1 (HIF-1), showed that substitutions on the N-1 benzyl group significantly impacted activity. A fluoro or cyano group at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity (e.g., IC₅₀ = 4.9 µM), whereas substitution at the meta or para position reduced this activity (e.g., IC₅₀ = 10-26 µM) nih.gov. This demonstrates the high degree of spatial and electronic sensitivity of the drug-target interaction. These detailed SAR analyses are crucial for guiding medicinal chemistry efforts toward more potent and selective drug candidates nih.govnih.gov.

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the molecular basis of its activity. This method is widely used in the study of this compound derivatives to rationalize their biological effects and guide further design.

For example, molecular docking of novel pyrazole-pyridine hybrid compounds was used to understand their anti-inflammatory mechanism mdpi.com. Similarly, docking studies of a benzothiazole (B30560) derivative (compound 8h ) into the active site of the COX-2 enzyme helped to explain its anti-inflammatory activity, which was found to be more potent than the reference drug indomethacin (B1671933) in an in vivo assay researchgate.net. The docking revealed specific hydrogen bonding and hydrophobic interactions that stabilize the ligand within the enzyme's binding pocket researchgate.net.

In anticancer research, docking studies of 2,2'-Bipyridine derivatives suggested that they exert their effects through interactions with AKT and BRAF, two crucial signaling proteins involved in the progression of hepatocellular carcinoma dovepress.com. For infectious diseases, pyrimidine (B1678525) derivatives were docked against the main protease (Mpro) of SARS-CoV-2 to evaluate their antiviral potential, with the in silico results correlating well with in vitro antiviral activity nih.gov. The table below summarizes several molecular docking studies involving pyridine derivatives and their protein targets.

| Compound/Derivative Class | Protein Target (PDB ID) | Disease Area | Key Finding from Docking Study |

| α-D-ribofuranose analogues nih.gov | Cyclooxygenase-1 (COX-1), Phospholipase A₂ (PLA₂) | Inflammation | Compound 3 showed high binding affinities of -8.1 kcal/mol (COX-1) and -8.9 kcal/mol (PLA₂), suggesting strong interaction with these inflammatory enzymes. |

| Ethyl-glycinate amide derivatives researchgate.net | Cyclooxygenase-2 (COX-2) (1CVU) | Inflammation | Compound 39 showed the highest binding energy (-7.6 kJ/mol), close to the standard drugs celecoxib (B62257) (-8.0 kJ/mol) and rofecoxib (B1684582) (-8.2 kJ/mol). |

| Pyrimidine derivatives nih.gov | SARS-CoV-2 Main Protease (Mpro) | Infectious Disease (COVID-19) | Compounds 7c, 7d, and 7e showed promising binding interactions, which was in agreement with their potent in vitro antiviral activity. |

| 2,2'-Bipyridine derivatives dovepress.com | AKT, BRAF | Cancer (Hepatocellular Carcinoma) | Docking suggested that the derivatives exert their anticancer effects through interaction with these two essential signaling proteins. |

| 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives orientjchem.org | MurB (5JZX), Isatin Hydrolase (4M8B) | Infectious Disease (Bacterial/Fungal) | Docking poses showed hydrogen bonds forming between the ligands and the active sites of the target proteins, indicating a potential mechanism of inhibition. |

| Adamantanyl-tethered-biphenyl amines (ATBAs) mdpi.com | Oestrogen Receptor α (ERα) | Cancer (Breast) | In silico analysis suggested that AMTA compounds interact with the ligand-binding domain of ERα, providing a structural basis for their activity. |

Derivatization and Chemical Modification for Enhanced Properties

Synthesis of Novel 3-Ethylpyridin-2-ol Derivatives

The synthesis of new derivatives is centered on modifying its three key structural components.

The hydroxyl group (-OH) at the 2-position is a prime target for modification due to its reactivity. It can participate in several reactions, including esterification and etherification. ambeed.com The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form (3-ethyl-1H-pyridin-2-one), which can influence its reactivity. uni.lu The molecule can act as an ambident nucleophile, with reactions occurring at either the oxygen or the nitrogen atom, depending on the reaction conditions. researchgate.net

Etherification (O-alkylation): The hydroxyl group can be converted into an ether linkage by reacting it with alkyl halides or other alkylating agents. ambeed.com This modification can increase the lipophilicity of the molecule, potentially influencing its solubility and ability to cross biological membranes. For example, methylation using methyl iodide can yield 2-methoxy-3-ethylpyridine. mdpi.com

Esterification (O-acylation): Reaction with acyl chlorides or acid anhydrides converts the hydroxyl group into an ester. ambeed.com These ester derivatives are often explored as prodrugs, as they can be hydrolyzed back to the active hydroxyl form by esterase enzymes in the body. acs.org

Table 1: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Type | Potential Property Change |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I) | Ether | Increased lipophilicity |

The pyridine (B92270) ring is an aromatic system, but its reactivity towards electrophilic substitution is lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quora.com Such reactions typically require harsh conditions and occur preferentially at the 3- and 5-positions. quora.comuomosul.edu.iq

Electrophilic Aromatic Substitution:

Nitration: The introduction of a nitro group (-NO₂) onto the pyridine ring can be achieved using strong nitrating agents like a mixture of concentrated nitric and sulfuric acids. savemyexams.commasterorganicchemistry.com For this compound, the activating effects of the hydroxyl and ethyl groups would direct the incoming electrophile, likely to the 5-position.

Halogenation: The introduction of halogen atoms (e.g., Cl, Br) can be accomplished using appropriate halogenating agents. Halogenated pyridine derivatives are valuable synthetic intermediates for further modifications, such as cross-coupling reactions.

Nucleophilic Aromatic Substitution: Nucleophilic attack on the pyridine ring is more favorable than in benzene and typically occurs at the 2-, 4-, and 6-positions. uomosul.edu.iq In this compound, the existing substituents make direct nucleophilic substitution on the ring less common without prior modification, such as converting the hydroxyl group into a better leaving group.

The ethyl group at the 3-position provides another avenue for derivatization, particularly at the carbon atom adjacent to the pyridine ring (the benzylic-like position).

Oxidation: The ethyl side chain can be oxidized to introduce new functional groups. For instance, enzymatic oxidation using monooxygenases can convert the ethyl group into a carboxylic acid, yielding pyrid-3-yl-acetic acid derivatives. acs.org Chemical oxidation can also be employed, though controlling the extent of oxidation can be challenging. google.com